molecular formula C22H21NO6 B3009502 (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 623116-26-7

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No. B3009502
CAS RN: 623116-26-7
M. Wt: 395.411
InChI Key: KBLCRYWJLRZDRK-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" is a chemically synthesized molecule that likely exhibits a conjugated system due to the presence of a benzylidene moiety linked to a dihydrobenzofuran ring. The ethoxy group and morpholine ring suggest potential for varied chemical interactions and solubility characteristics. While the specific compound is not directly described in the provided papers, similar compounds with benzofuran and benzylidene components have been studied, indicating a potential interest in the chemical properties and applications of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of carboxylate derivatives with various aryl components. For instance, the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids is achieved by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the morpholine and benzofuran components.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, a compound with a tetrahydrofuran core crystallizes in the triclinic system and exhibits intermolecular hydrogen bonding . This implies that the compound of interest might also crystallize in a similar system and could form hydrogen bonds, which would influence its stability and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds includes intramolecular cyclization under certain conditions, such as the influence of acetic anhydride . This indicates that the compound "(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" may also undergo similar cyclization reactions, potentially leading to the formation of new ring structures or derivatives upon treatment with various reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer insights. The presence of ethoxy and morpholine groups suggests solubility in organic solvents, and the conjugated system may impart certain optical properties such as absorption in the UV-visible spectrum. The crystalline nature of similar compounds also suggests a defined melting point and potential for polymorphism .

Scientific Research Applications

Synthesis and Characterization

  • A study demonstrated the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the potential of related compounds in the development of novel antimicrobial agents. The structures of these analogues were established through NMR, IR, Mass spectral data, and elemental analysis, indicating the compound's versatility in chemical synthesis and pharmaceutical applications (Spoorthy et al., 2021).

Antimicrobial Activity

  • Another research effort focused on the synthesis of novel 1,2,4-Triazole Derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including a step that produced Schiff base derivatives using morpholine. These compounds were screened for their antimicrobial activities, demonstrating the chemical's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Agents

  • A study synthesized novel compounds derived from visnaginone and khellinone, aiming at evaluating their analgesic and anti-inflammatory activities. The research indicated significant potential in the development of new pharmacological agents targeting inflammation and pain, showcasing the compound's role in medicinal chemistry (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

  • A comprehensive study on the synthesis of biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives, characterized for their antioxidant, antibacterial, and antifungal activities, illustrates the application of similar compounds in creating substances with potential therapeutic benefits (Maddila et al., 2012).

Photophysical Characterization

  • The synthesis and photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provide insights into the electronic structure and spectral transition of such compounds, suggesting applications in material science and photophysical research (Chin et al., 2010).

properties

IUPAC Name

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-27-16-5-3-15(4-6-16)13-20-21(24)18-8-7-17(14-19(18)29-20)28-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCRYWJLRZDRK-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.